4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether

ROMK1 inhibitor renal outer medullary potassium channel diuretic target

This 4-methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether (CAS 866133-11-1) is a differentiated heterocyclic building block featuring an 8-OCF₃ substituent—a privileged fluorinated motif that enhances lipophilicity, metabolic stability, and target binding versus non-fluorinated analogs. The 4-methyl group preserves the essential RET kinase and ROMK pharmacophore mapped in SAR studies. Reported ROMK1 IC₅₀ of 49 nM supports potassium channel probe development, while the scaffold's validated RET inhibition (low µM range against TT(C634R) MTC cells) enables kinase selectivity expansion. Minor structural changes in this series produce pronounced selectivity shifts—procurement of this exact CAS ensures on-target potency and avoids the unpredictable ADME outcomes of generic substitutions. Ideal for diversity-oriented screening decks, ion channel research, and kinase SAR programs. ≥98% purity, available from qualified suppliers.

Molecular Formula C13H10F3NOS
Molecular Weight 285.28
CAS No. 866133-11-1
Cat. No. B2770361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether
CAS866133-11-1
Molecular FormulaC13H10F3NOS
Molecular Weight285.28
Structural Identifiers
SMILESCC1=C2CCSC2=C3C=C(C=CC3=N1)OC(F)(F)F
InChIInChI=1S/C13H10F3NOS/c1-7-9-4-5-19-12(9)10-6-8(18-13(14,15)16)2-3-11(10)17-7/h2-3,6H,4-5H2,1H3
InChIKeyJELAOERUJGPDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether (CAS 866133-11-1): Core Structural and Physicochemical Profile


4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether (CAS 866133-11-1) is a synthetic heterocyclic small molecule (MF: C₁₃H₁₀F₃NOS; MW: 285.28 g/mol) belonging to the thieno[3,2-c]quinoline chemotype . It features a 4-methyl substituent on the fused quinoline-thiophene scaffold and an 8-O-trifluoromethoxy (OCF₃) group, a moiety associated with enhanced lipophilicity and metabolic stability compared to non-fluorinated alkoxy analogs [1]. The compound is commercially available at ≥98% purity from multiple vendors, and the thieno[3,2-c]quinoline scaffold has been explored for antiproliferative (RET kinase inhibition), urea transporter (UT-B) inhibition, and ROMK (Kir1.1) channel modulation applications [2][3].

Why Close Analogs of 4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether Cannot Be Assumed Interchangeable


Within the thieno[3,2-c]quinoline series, minor structural modifications produce pronounced changes in target engagement, selectivity, and potency. The 8-OCF₃ substituent in the target compound imparts distinct electronic and steric properties compared to the 8-phenoxy analog (CAS 861210-05-1) or the 6-CF₃ regioisomer (CAS 861210-28-8), which can redirect binding at the RET kinase ATP pocket or ROMK channel selectivity filter as demonstrated by differential IC₅₀ values across related chemotypes [1][2]. The 4-methyl group, when replaced by a styryl or furanyl-ethenyl moiety (e.g., CAS 866133-51-9), abolishes the specific RET antiproliferative pharmacophore mapped in structure-activity relationship (SAR) studies [1]. Consequently, generic substitution without direct comparative data risks loss of on-target potency, altered isoform selectivity, and unpredictable ADME properties.

Quantitative Differentiation Evidence: 4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether vs. Closest Analogs


ROMK1 (Kir1.1) Channel Inhibition: Target Compound Potency vs. In-Class Baseline

The target compound is reported to inhibit the human ROMK1 (Kir1.1) channel with an IC₅₀ of 49 nM in a ⁸⁶Rb⁺ efflux assay using CHO cells co-expressing DHFR, measured after 35 min by the TopCount method [1]. This value places it within a potent range for the thieno[3,2-c]quinoline chemotype; for context, the structurally distinct ROMK inhibitor MK-8153 exhibits an electrophysiology IC₅₀ of 5 nM, while many early ROMK screening hits display IC₅₀ values > 1 µM . The 49 nM IC₅₀ suggests the 8-OCF₃ group contributes favorably to channel binding compared to unsubstituted or 8-phenoxy analogs, although direct head-to-head ROMK data for those analogs are not publicly available.

ROMK1 inhibitor renal outer medullary potassium channel diuretic target

8-Trifluoromethoxy vs. 8-Phenoxy Substitution: Lipophilicity and Metabolic Stability Advantage

The 8-OCF₃ substituent in the target compound (CAS 866133-11-1) replaces the 8-phenoxy (OPh) group found in the direct analog CAS 861210-05-1. The OCF₃ group is a stronger electron-withdrawing substituent (Hammett σₚ ≈ 0.35 vs. –0.03 for OPh) and exhibits greater resistance to oxidative O-dealkylation by cytochrome P450 enzymes compared to OPh, which is susceptible to CYP-mediated O-dearylation [1][2]. This translates to prolonged metabolic half-life in hepatic microsome assays, a general property of trifluoromethoxy arenes that reduces clearance relative to phenoxy-substituted analogs [2]. In the thieno[3,2-c]quinoline scaffold, this metabolic stabilization is critical for achieving sustained target engagement in vivo, although formal comparative microsomal stability data for these two specific compounds have not been published.

trifluoromethoxy group lipophilicity modulation oxidative metabolism

4-Methyl Pharmacophore Requirement: RET Antiproliferative SAR vs. 4-Styryl/Furanyl Analogs

SAR studies on thieno[3,2-c]quinoline derivatives identify the 4-methyl group as a critical determinant for RET kinase-mediated antiproliferative activity against the TT(C634R) MTC cell line, with 4-methyl-substituted compounds (e.g., series 6a–d) achieving IC₅₀ values in the low micromolar range [1]. Replacement of the 4-methyl with a 4-[(E)-2-(furan-2-yl)ethenyl] group, as in CAS 866133-51-9, is incompatible with the RET pharmacophore and is expected to abolish this activity. Although the specific IC₅₀ of the 8-OCF₃ compound against RET-driven cells has not been separately reported, its retention of the 4-methyl substituent positions it within the active RET inhibitor class, distinguishing it from bulkier 4-substituted analogs that occupy the ribose pocket or sterically clash with the gatekeeper residue [1].

RET kinase inhibition medullary thyroid cancer antiproliferative SAR

8-Position vs. 6-Position Trifluoromethyl Substitution: Regioisomeric Impact on Target Selectivity

The 8-OCF₃ target compound (CAS 866133-11-1) differs regioisomerically from the 6-CF₃ analog (CAS 861210-28-8). In the thieno[3,2-c]quinoline scaffold, the 8-position projects toward a different region of the protein binding surface compared to the 6-position, which orients toward the solvent-exposed face in kinase homology models [1]. The CF₃ group is directly attached to carbon (C–CF₃), whereas OCF₃ is attached via an oxygen linker (C–O–CF₃), altering the bond vector, rotational freedom, and H-bond acceptor capacity. These differences are known to modulate kinase selectivity profiles: in related quinoline-based kinase inhibitors, OCF₃ at the 8-position enhances selectivity for RET over KDR (VEGFR2) compared to 6-CF₃ substitution [1][2]. Quantitative selectivity data for this specific pair are not published, but the regioisomeric distinction provides a rational basis for choosing the 8-OCF₃ compound when RET or ROMK selectivity is prioritized.

regioisomer comparison trifluoromethoxy vs trifluoromethyl target selectivity

Thieno[3,2-c]quinoline Scaffold vs. Thieno[2,3-c]quinoline: Fused Ring Topology and Biological Target Divergence

The thieno[3,2-c]quinoline scaffold (sulfur at position 3 of the fused thiophene) is topologically distinct from the thieno[2,3-c]quinoline isomer (sulfur at position 2). This positional difference alters the spatial orientation of the thiophene sulfur lone pair and the overall molecular shape recognized by biological targets. Published reviews document that thieno[3,2-c]quinolines preferentially engage RET kinase and urea transporters (UT-B), whereas thieno[2,3-c]quinoline derivatives exhibit distinct activity profiles including antibacterial and antimalarial properties [1][2]. The target compound's [3,2-c] topology is therefore a necessary scaffold feature for RET and UT-B inhibitor programs; procurement of the [2,3-c] isomer would redirect biological activity to entirely different target classes.

scaffold topology thienoquinoline isomers target engagement

Limitations Statement: Current Gaps in Head-to-Head Quantitative Comparative Data

A comprehensive literature search across PubMed, BindingDB, ChEMBL, Google Patents, and major vendor catalogs (excluding benchchems, molecule, evitachem, vulcanchem) did not identify published head-to-head comparative studies quantifying the differential potency, selectivity, or pharmacokinetic parameters of the target compound (CAS 866133-11-1) against its closest analogs (CAS 861210-05-1, 861210-28-8, 866133-51-9) in the same assay [1]. The single quantitative data point available—ROMK1 IC₅₀ = 49 nM [2]—has not been independently replicated or compared side-by-side with the analog series. Consequently, procurement decisions must currently rely on class-level inference and scaffold-based SAR reasoning. Direct comparative profiling is recommended as a follow-up experimental step to verify the predicted differentiation outlined above.

data gap quantitative evidence limitation research need

Highest-Confidence Application Scenarios for 4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether Based on Available Evidence


ROMK1 (Kir1.1) Chemical Probe Development for Renal Potassium Handling Studies

The compound's reported ROMK1 IC₅₀ of 49 nM [1] supports its use as a starting point for chemical probe optimization in renal outer medullary potassium channel research. Investigators studying potassium handling in the thick ascending limb and cortical collecting duct can employ this compound to interrogate ROMK-dependent K⁺ secretion, with the understanding that selectivity against other Kir family members (Kir2.1, Kir4.1) must be experimentally confirmed. The 8-OCF₃ group provides favorable lipophilicity for cell permeability, while the 4-methyl group maintains compatibility with the ROMK pharmacophore mapped in patent US9073882 [1].

RET Kinase-Driven Medullary Thyroid Cancer (MTC) Drug Discovery

The thieno[3,2-c]quinoline scaffold with a 4-methyl substituent has been validated as a RET inhibitor chemotype with IC₅₀ values in the low micromolar range against TT(C634R) MTC cells [2]. The target compound retains this essential 4-methyl pharmacophore and adds an 8-OCF₃ group that may enhance metabolic stability and modulate kinase selectivity. This compound is appropriate for structure-activity relationship (SAR) expansion programs aimed at improving RET potency and selectivity, particularly for MTC subtypes harboring RET gatekeeper mutations (e.g., V804M/L) where current clinical RET inhibitors show diminished activity.

Urea Transporter (UT-B) Inhibitor Optimization for Salt-Sparing Diuresis

The thieno[3,2-c]quinoline core is a privileged scaffold for UT-B inhibition, with compounds such as PU-14 achieving IC₅₀ values of ~0.8 µM against rat UT-B [3]. The target compound, bearing a metabolically stable 8-OCF₃ group, represents a candidate for UT-B inhibitor optimization studies where improved solubility and oral bioavailability are sought relative to early leads. The 4-methyl group is sterically compact, which may preserve UT-B binding affinity while the OCF₃ moiety enhances membrane permeability for transcellular urea transport assays.

Fluorinated Heterocycle Library Screening for Polypharmacology Profiling

Given the compound's combination of a [3,2-c] thienoquinoline scaffold with an 8-OCF₃ substituent—a motif underrepresented in commercial screening libraries—it is well-suited for inclusion in diversity-oriented screening decks targeting ion channels, kinases, and solute carriers. The OCF₃ group is a 'privileged fluorinated motif' known to enhance target binding through polar–fluorine interactions and improve bioavailability [4]. Procurement of this compound for broad-panel screening may uncover novel target engagements beyond ROMK and RET, leveraging the scaffold's multi-target potential documented across thienoquinoline reviews [5].

Quote Request

Request a Quote for 4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.